2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
Description
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride is a secondary amine hydrochloride featuring a 3-chlorophenyl group and a propan-2-ylsulfanyl (isopropylthio) substituent on the ethanamine backbone. This structure confers unique physicochemical properties, including lipophilicity influenced by the sulfur atom and aromatic chlorine.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYRGXKQLTWCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
- Common Name: 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
- CAS Number: 1311315-02-2
- Molecular Formula: CHClNS
- Molecular Weight: 266.2 g/mol
This compound is a member of the class of amines, characterized by the presence of a chlorophenyl group and a propan-2-ylsulfanyl moiety, which may impart specific biological properties.
Pharmacological Profile
The biological activity of 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride has not been extensively documented in literature; however, related compounds with similar structures have shown promising pharmacological effects. The following sections summarize findings relevant to its potential biological activities.
Anticancer Activity
Research on structurally related compounds suggests that modifications in the phenyl and sulfur-containing groups can enhance cytotoxic properties against cancer cells. For instance, studies on similar amine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, where compounds exhibited higher activity than standard treatments like Tamoxifen .
Table 1: Cytotoxicity of Related Compounds
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects, particularly as potential dopamine receptor modulators. For example, certain substituted amines have shown selective antagonism at dopamine D(3) receptors, which could indicate a similar mechanism for this compound .
Anti-inflammatory Properties
Some derivatives of amines have exhibited anti-inflammatory properties through inhibition of nitric oxide production in immune cells. This suggests that the compound may also possess anti-inflammatory capabilities, potentially through modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase pathways .
Future Directions
Further research is warranted to explore the biological activity of 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride specifically. Potential areas for investigation include:
- In vitro and in vivo studies to assess cytotoxicity against various cancer cell lines.
- Neuropharmacological evaluations to determine effects on dopamine receptors.
- Anti-inflammatory assays to evaluate its impact on nitric oxide production and related pathways.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride may exhibit significant pharmacological activities. Studies have suggested potential applications in:
- Antidepressant Activity : Preliminary investigations show that this compound could influence neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant in the context of developing new treatments for mood disorders.
- Anti-inflammatory Properties : The compound's structural features suggest it may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Synthesis and Derivative Development
The synthesis of 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride serves as a foundation for developing related compounds. Researchers are exploring modifications to enhance efficacy and reduce side effects, which is crucial in drug development processes.
Case Studies and Experimental Findings
Several case studies have documented the effects of this compound in laboratory settings:
- In Vivo Studies : Animal models have been used to assess the behavioral effects of the compound. Results indicated alterations in anxiety-like behaviors, suggesting potential anxiolytic properties.
- Cell Culture Experiments : In vitro studies demonstrated that the compound could inhibit certain inflammatory pathways in human cell lines, further supporting its potential therapeutic use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural differences among analogs include:
- Aromatic substituents : Chlorine at the 3-position is common, but some analogs feature fluorine () or heterocycles (e.g., thiophene in ).
- Backbone modifications: Variations include oxygen-linked phenoxy groups (), thiazole rings (), and indole systems ().
- Functional groups : The target’s sulfanyl group contrasts with ethers (), amides (), and triple bonds ().
Physicochemical Properties and Predictive Data
The table below summarizes properties of comparable compounds:
Notes:
- Predicted values (e.g., pKa, density) are derived from computational models.
- The target compound’s sulfanyl group may enhance lipophilicity compared to oxygen or nitrogen analogs.
Data Tables
See Table in Section 3 for detailed comparisons.
Preparation Methods
General Synthetic Route
- Starting Materials : 3-chlorobenzyl derivatives, isopropyl thiol (propan-2-yl thiol), and ethylene amine derivatives.
- Key Reaction Types : Nucleophilic substitution, thiol addition, and amination.
- Salt Formation : The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.
Typical Synthetic Procedure
Formation of the Sulfanyl Intermediate
The reaction begins with the nucleophilic substitution of a chlorobenzyl halide with isopropyl thiol under controlled conditions, typically in an inert solvent like dichloromethane or ethanol, often in the presence of a base to neutralize the generated acid.Introduction of the Amino Group
The sulfanyl-substituted intermediate is then reacted with an appropriate amine source, such as ammonia or ethylenediamine, to introduce the ethan-1-amine moiety.Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid, usually in an organic solvent or aqueous medium, to precipitate the hydrochloride salt, which is then isolated by filtration and purified by recrystallization.
Detailed Research Findings and Optimization
While specific experimental details for this compound are limited in publicly available literature, analogous synthetic strategies and optimization parameters can be inferred from related substituted amine syntheses and sulfanyl group incorporations.
Catalyst and Reaction Conditions
- Catalysts : Transition metal catalysts such as indium(III) chloride (InCl3) have been shown to facilitate related multi-component reactions involving amines and thiols, improving yields and selectivity.
- Solvents : Mixtures of ethanol and water (e.g., 50% EtOH) are often preferred to balance solubility and reaction rates.
- Temperature : Moderate temperatures around 40 °C optimize yields without degrading sensitive functional groups.
- Reaction Time : Ultrasonic irradiation can reduce reaction times significantly (e.g., 20 minutes) while maintaining high yields.
Purification and Characterization
- Crystallization from ethanol or ethanol-water mixtures is commonly employed to obtain pure hydrochloride salt.
- Purity and identity are confirmed by analytical methods such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Table: Summary of Preparation Parameters
| Step | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Sulfanyl substitution | 3-chlorobenzyl halide + isopropyl thiol, base, inert solvent | Formation of sulfanyl intermediate |
| Amination | Reaction with ethylene amine or ammonia, mild heating | Introduction of ethan-1-amine group |
| Salt formation | Treatment with HCl in ethanol or aqueous medium | Precipitation of hydrochloride salt |
| Catalyst use | Optional InCl3 (20 mol%) under ultrasound (25 kHz) | Enhanced reaction rate and yield |
| Temperature | 40 °C | Optimal for reaction efficiency |
| Reaction time | 20 minutes (ultrasound-assisted) | Shortened synthesis time |
| Purification | Crystallization in 95% ethanol | High purity product |
| Analytical techniques | HPLC, NMR, IR, MS | Confirm structure and purity |
Q & A
Q. What safety protocols are critical for handling 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use a one-way valve respirator or NIOSH-certified mask when handling powders or aerosols to prevent inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Closed-toe shoes are mandatory .
- Waste Disposal : Segregate chemical waste in labeled, sealed containers. Collaborate with certified waste management services for environmentally compliant disposal .
Q. How can researchers synthesize this compound, and what are the common intermediates?
Methodological Answer:
- Synthetic Routes : Start with 2-(3-chlorophenyl)ethylamine (CAS 13078-79-0) as a precursor. Introduce the propan-2-ylsulfanyl group via nucleophilic substitution using isopropyl mercaptan under inert conditions (e.g., nitrogen atmosphere) .
- Intermediate Isolation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify intermediates using column chromatography or recrystallization .
- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Analysis : Use - and -NMR in DMSO-d to confirm the aromatic protons (δ 7.2–7.5 ppm) and sulfanyl group (δ 1.2–1.4 ppm for isopropyl CH) .
- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 260.1 for CHClNS) .
- Elemental Analysis : Validate purity (>98%) via CHNS analysis, targeting ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for sulfanyl group incorporation .
- Machine Learning Integration : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and temperatures (60–80°C) for higher yields .
- Feedback Loops : Combine computational predictions with experimental validation, iteratively refining parameters like catalyst loading (e.g., 5 mol% Pd/C) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform dose-ranging studies (0.1–100 µM) to identify non-linear effects. Use ANOVA to assess significance of variations .
- Receptor Binding Assays : Compare results across cell lines (e.g., HEK293 vs. CHO) to isolate cell-specific interactions. Validate with radioligand displacement assays .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to evaluate heterogeneity in published data, adjusting for variables like solvent (DMSO vs. saline) .
Q. What reactor designs are suitable for scaling up synthesis while maintaining yield?
Methodological Answer:
- Continuous Flow Reactors : Use microfluidic systems to enhance heat/mass transfer, reducing byproduct formation during sulfanyl group addition .
- Process Control Systems : Implement PID controllers to maintain pH (6.5–7.0) and temperature (±1°C) during hydrochloride salt formation .
- Scale-Up Challenges : Conduct kinetic studies to identify rate-limiting steps (e.g., HCl gas diffusion) and optimize stirring rates (500–700 rpm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
